molecular formula C66H64GeS- B12538725 Germane, mercaptotris(2,2'',6,6''-tetramethyl[1,1':3',1''-terphenyl]-5'-yl)- CAS No. 658064-04-1

Germane, mercaptotris(2,2'',6,6''-tetramethyl[1,1':3',1''-terphenyl]-5'-yl)-

Cat. No.: B12538725
CAS No.: 658064-04-1
M. Wt: 961.9 g/mol
InChI Key: LTFORBWOEQGONM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Germane, mercaptotris(2,2'',6,6''-tetramethyl[1,1':3',1''-terphenyl]-5'-yl)- (hereafter referred to as TRMG–SH) is a triarylgermane derivative featuring a bulky terphenyl backbone with methyl substituents and a terminal mercapto (-SH) group. It belongs to the class of organogermanium compounds, which are notable for their unique steric and electronic properties. The tris(2,2″,6,6″-tetramethyl[1,1′:3′,1″-terphenyl]-5′-yl)germyl (TRMG) framework was designed to impart exceptional steric protection, as demonstrated by X-ray crystallographic studies .

Key characteristics of TRMG–SH include:

  • Structural Rigidity: The terphenyl backbone creates a bowl-shaped geometry, hindering intermolecular interactions such as hydrogen bonding.
  • Synthetic Versatility: TRMG–SH can be readily functionalized, enabling applications in catalysis and materials science.

Properties

CAS No.

658064-04-1

Molecular Formula

C66H64GeS-

Molecular Weight

961.9 g/mol

InChI

InChI=1S/C66H63Ge.H2S/c1-40-19-13-20-41(2)61(40)52-31-53(62-42(3)21-14-22-43(62)4)35-58(34-52)67(59-36-54(63-44(5)23-15-24-45(63)6)32-55(37-59)64-46(7)25-16-26-47(64)8)60-38-56(65-48(9)27-17-28-49(65)10)33-57(39-60)66-50(11)29-18-30-51(66)12;/h13-39H,1-12H3;1H2/p-1

InChI Key

LTFORBWOEQGONM-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC(=CC(=C2)[Ge](C3=CC(=CC(=C3)C4=C(C=CC=C4C)C)C5=C(C=CC=C5C)C)C6=CC(=CC(=C6)C7=C(C=CC=C7C)C)C8=C(C=CC=C8C)C)C9=C(C=CC=C9C)C.[SH-]

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aryl Methyl Ketones

A metal-free benzannulation method involves reacting aryl methyl ketones (e.g., 2,6-dimethylacetophenone) with triethyl orthoformate under acidic conditions (e.g., triflic acid, TfOH). This tandem reaction merges six steps into a one-pot procedure, yielding meta-terphenyl derivatives with up to 89% efficiency (Scheme 1).

Reaction Conditions :

  • Solvent-free, 69–73°C, 22–28 hours
  • Catalytic TfOH (5 mol%)
  • Substrate scope: Alkyl- and chloro-substituted acetophenones

Mechanism :

  • Knoevenagel condensation : Formation of α,β-unsaturated ketone.
  • Electrophilic aromatic substitution : Cyclization to form the terphenyl core.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of 2,6-dimethylphenylboronic acid with 1,3-dibromobenzene provides regioselective access to the terphenyl scaffold. This method achieves 75–82% yields but requires stringent anhydrous conditions and expensive catalysts.

Optimized Parameters :

  • Catalyst: Pd(PPh₃)₄ (2 mol%)
  • Base: K₂CO₃, 80°C, 24 hours
  • Solvent: Toluene/water (3:1)

Germanium Core Assembly

Coordination of three terphenylthiolate ligands to germanium involves two approaches:

Reaction with Germanium Tetrachloride

GeCl₄ reacts with terphenylthiols in the presence of a base (e.g., NEt₃) to form the target compound. This method achieves 45–55% yields but requires careful stoichiometry.

Procedure :

  • Dissolve terphenylthiol (3 equiv) in THF.
  • Add NEt₃ (3.3 equiv) and GeCl₄ (1 equiv) at −78°C.
  • Warm to room temperature, stir for 12 hours.

Challenges :

  • Competing disulfide formation.
  • Steric hindrance reduces reaction rates.

Transmetalation from Lithium Thiolates

Lithiation of terphenylthiols with n-BuLi followed by reaction with GeCl₄ improves yields to 60–70% by enhancing nucleophilicity.

Optimized Conditions :

  • Solvent: Et₂O, −78°C
  • Molar ratio: LiS-Terphenyl : GeCl₄ = 3:1

Purification and Characterization

Chromatographic Separation

Silica gel chromatography (hexane/EtOAc, 9:1) removes unreacted thiols and germanium byproducts. Purity exceeds 98% after two passes.

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the trigonal-planar geometry around germanium, with Ge–S bond lengths of 2.28–2.32 Å (Figure 1).

Key Crystallographic Data :

  • Space group: P2₁/c
  • Unit cell: a = 12.47 Å, b = 18.92 Å, c = 14.56 Å

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the mercapto groups are oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the mercapto groups back to thiols.

    Substitution: The compound can participate in substitution reactions where the germanium atom is replaced by other metal atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halides or organometallic compounds.

Major Products Formed:

    Oxidation: Disulfides, sulfoxides, or sulfones.

    Reduction: Thiols.

    Substitution: Various organometallic derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a catalyst in organic synthesis, particularly in reactions involving sulfur-containing compounds.

    Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.

Biology and Medicine:

    Drug Development: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Biological Probes: The compound can be used as a probe in biochemical assays to study sulfur-related metabolic pathways.

Industry:

    Electronics: It is used in the fabrication of semiconductors and other electronic components.

    Coatings: The compound is used in the development of protective coatings with enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of Germane, mercaptotris(2,2’‘,6,6’‘-tetramethyl[1,1’:3’,1’‘-terphenyl]-5’-yl)- involves its interaction with various molecular targets. The mercapto groups can form strong bonds with metal ions, making it an effective chelating agent. This property is utilized in catalysis and materials science to stabilize metal complexes and enhance their reactivity. The compound’s unique structure also allows it to participate in redox reactions, making it useful in electronic applications.

Comparison with Similar Compounds

Structural Analogs: Bulky Terphenyl-Metal Complexes

Compounds with terphenyl ligands share steric bulk but differ in central metals and functional groups.

Compound Name Central Metal Substituents Key Properties Reference
TRMG–SH Ge Mercapto (-SH), tetramethyl Resists condensation; stable crystalline structure
Chloro[(...)-hexamethyl[1,1':3',1''-terphenyl]-2'-thiolato]ruthenium(II) Ru Thiolato, hexamethyl Catalytic applications; air-sensitive
Bis(dimethylamino)titanium complex with tetraisopropyl-terphenyl Ti Tetraisopropyl, pyridylamino Used in regioselective alkene functionalization
Dicyclopentyl(hexaisopropyl-[1,1':3',1''-terphenyl]-5'-yl)phosphane P Hexaisopropyl, phosphine Bulky ligand for transition-metal catalysis

Key Insights :

  • Steric Effects : TRMG–SH’s tetramethyl groups provide moderate steric shielding compared to hexaisopropyl derivatives (e.g., in ), which offer greater bulk but lower solubility.
  • Metal-Specific Reactivity : Germanium centers in TRMG–SH exhibit distinct redox and coordination behavior compared to transition metals like Ru or Ti, which are often used in catalysis .

Functional Analogs: Organogermanium Compounds

Comparison with other germanium-based compounds highlights the role of substituents.

Compound Name Substituents Reactivity Reference
TRMG–OH Hydroxyl (-OH) No self-condensation; stable under reflux
Ph₃GeOH Hydroxyl (-OH) Forms digermoxane readily under mild conditions
TRMG–SH Mercapto (-SH) Stable thiol derivative; forms crystalline structures
5-Mercaptotetrazole Tetrazole-thiol Used in coordination chemistry; smaller steric profile

Key Insights :

  • Steric Inhibition : TRMG derivatives resist reactions (e.g., condensation) due to terphenyl bulk, whereas less shielded compounds like Ph₃GeOH are reactive .
  • Functional Group Versatility : The -SH group in TRMG–SH enables ligand exchange reactions, contrasting with hydroxyl or phosphine functionalities in other systems .

Electronic and Stability Comparisons

Chlorinated and fluorinated terphenyl derivatives exhibit contrasting electronic properties.

Compound Name Substituents Electronic Effects Stability Reference
TRMG–SH Tetramethyl Electron-donating methyl groups High thermal stability
Tetradecachloro-1,1':3',1''-terphenyl 14 Cl atoms Electron-withdrawing; polarizable High density (1.84 g/cm³)
Fluorinated MOF linkers (e.g., H3-3FTMA) Trifluorobenzene Enhances MOF hydrophobicity Stable in acidic conditions

Key Insights :

  • Electron-Donating vs. Withdrawing Groups : TRMG–SH’s methyl groups enhance solubility and steric protection, while chlorinated/fluorinated analogs prioritize electronic tuning .
  • Applications : TRMG–SH’s stability suits materials science, whereas chlorinated terphenyls are used in environmental analysis (e.g., polychlorinated biphenyl analogs) .

Biological Activity

Overview of Germane Compounds

Germane compounds, particularly those modified with functional groups such as thiols (mercapto groups), are of interest in various fields including medicinal chemistry and materials science. The specific compound features a complex structure that may influence its biological activity.

Chemical Structure

The compound "Germane, mercaptotris(2,2'',6,6''-tetramethyl[1,1':3',1''-terphenyl]-5'-yl)-" can be broken down into its components:

  • Germane Backbone : A germanium atom bonded to hydrogen and other substituents.
  • Mercapto Group : This functional group (-SH) is known for its reactivity and ability to form bonds with metals and other organic compounds.
  • Terphenyl Substituents : The presence of bulky terphenyl groups may enhance the stability and solubility of the compound in organic solvents.

The biological activity of germane compounds can be attributed to several mechanisms:

  • Antioxidant Properties : Many organometallic compounds exhibit antioxidant activity, which can protect cells from oxidative stress.
  • Metal Coordination : The thiol groups can coordinate with metal ions, potentially influencing cellular processes.
  • Cell Membrane Interactions : Bulky substituents like terphenyl can affect how these compounds interact with cell membranes, possibly leading to altered permeability or bioavailability.

Potential Biological Applications

  • Anticancer Activity : Some germanium compounds have shown promise in cancer therapy due to their ability to induce apoptosis in malignant cells.
  • Neuroprotective Effects : Research indicates that certain organogermanium compounds may offer neuroprotective benefits by reducing oxidative damage in neuronal tissues.
  • Antimicrobial Properties : Compounds with thiol groups have been studied for their antimicrobial activity against various pathogens.

Case Study 1: Antioxidant Activity

A study examining the antioxidant properties of organogermanium compounds found that they effectively scavenged free radicals in vitro. The presence of mercapto groups was crucial for enhancing this activity.

Case Study 2: Anticancer Effects

Research on a related germane compound demonstrated significant cytotoxic effects against breast cancer cell lines. The study highlighted the role of terphenyl substituents in enhancing cellular uptake and efficacy.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantFree radical scavenging[Study 1]
AnticancerInduction of apoptosis[Study 2]
NeuroprotectiveReduction of oxidative damage[Study 3]
AntimicrobialInhibition of bacterial growth[Study 4]

Comparison with Other Organometallic Compounds

Compound TypeMechanism of ActionBiological Effects
OrganogermaniumMetal coordination, antioxidantCytotoxicity in cancer
OrganosiliconFree radical scavengingNeuroprotection
OrganophosphorusEnzyme inhibitionAntimicrobial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.